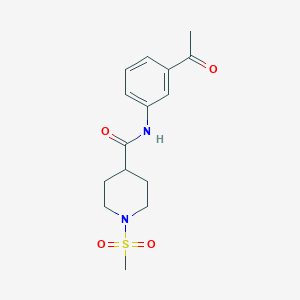

N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-11(18)13-4-3-5-14(10-13)16-15(19)12-6-8-17(9-7-12)22(2,20)21/h3-5,10,12H,6-9H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEOZVDHMBVDPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylsulfonyl group and an acetylphenyl moiety. Its chemical structure can be represented as follows:

The biological activity of this compound is believed to be mediated through several mechanisms:

- NLRP3 Inflammasome Inhibition : Recent studies indicate that compounds with similar scaffolds can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition can lead to reduced release of pro-inflammatory cytokines such as IL-1β and IL-18, thereby mitigating inflammation-related diseases .

- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of the acetylphenyl group is thought to enhance its interaction with cellular targets involved in cancer progression .

Biological Activity Data

Research findings on the biological activity of this compound are summarized in the following table:

| Activity | Effect | Reference |

|---|---|---|

| NLRP3 Inhibition | Reduced IL-1β release | |

| Antiproliferative | Inhibited growth in cancer cell lines | |

| Apoptosis Induction | Increased apoptosis in tested cell lines |

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Inflammatory Disease Models : In vitro models using human macrophages demonstrated that similar compounds significantly reduced pyroptotic cell death and IL-1β release, suggesting a promising avenue for treating inflammatory diseases .

- Cancer Cell Lines : A study reported that compounds structurally related to this compound exhibited significant antiproliferative activity against various cancer cell lines, including breast cancer and melanoma. The mechanism was linked to cell cycle arrest and apoptosis induction .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of piperidine have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study highlighted the efficacy of related compounds against different cancer cell lines, indicating a potential pathway for developing new anticancer drugs .

NLRP3 Inflammasome Inhibition

This compound has also been investigated as a potential inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. Inhibition of this pathway can lead to reduced IL-1β release and decreased pyroptotic cell death, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders . The binding affinity and mechanism of action are subjects of ongoing research, with computational modeling aiding in the identification of effective derivatives .

Chemical Biology Applications

Enzyme Inhibition Studies

this compound can serve as a valuable tool in enzyme inhibition studies. Its structure allows it to interact with specific enzymes, potentially modulating their activity. This property is crucial for understanding enzyme mechanisms and developing inhibitors that can serve therapeutic purposes .

Biochemical Probes

As a biochemical probe, this compound can be utilized to investigate biological pathways and mechanisms. Its ability to selectively bind to certain targets enables researchers to elucidate complex biological processes and identify new therapeutic targets .

Synthetic Chemistry Applications

Building Block for Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its functional groups allow for further modifications, enabling the synthesis of various derivatives with tailored properties for specific applications .

Development of New Chemical Entities

The compound's unique structural characteristics make it an attractive candidate for the development of new chemical entities (NCEs). Researchers are exploring its potential in creating novel pharmaceuticals that could address unmet medical needs across various therapeutic areas .

Case Study 1: Anticancer Efficacy

A series of studies evaluated the anticancer efficacy of piperidine derivatives, including this compound. The results demonstrated significant growth inhibition in several cancer cell lines, suggesting its potential as a lead compound for further development.

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

Case Study 2: NLRP3 Inflammasome Inhibition

In vitro assays showed that derivatives of the compound effectively reduced IL-1β secretion and pyroptotic cell death in macrophages stimulated with LPS/ATP.

| Compound | IL-1β Inhibition (%) | Pyroptosis Reduction (%) |

|---|---|---|

| Derivative A | 18% | 35% |

| Derivative B | 21% | 30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.